n-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride
Description
¹H NMR Analysis
Key proton environments (predicted for CDCl₃, δ in ppm):
¹³C NMR Analysis
Notable signals (δ in ppm):
IR Spectroscopy
Characteristic absorptions (cm⁻¹):
UV-Vis Spectroscopy
- λₘₐₓ : 270 nm (π→π* transition of the oxadiazole ring)
- Shoulder : 310 nm (n→π* transition involving bromine’s lone pairs).
Mass Spectrometric Fragmentation Patterns
The electron ionization (EI) mass spectrum exhibits:
- Molecular ion peak : m/z 294.02 ([M–HCl]⁺, 35% abundance).
- Major fragments :
- m/z 215.98 ([C₆H₄Br]⁺, 100%)
- m/z 77.04 (cyclopropylamine fragment, 45%)
- Isotopic pattern : A 1:1 doublet at m/z 214/216 due to bromine’s natural isotopic distribution.
Comparative Analysis with Related Oxadiazole Derivatives
Structural and Spectral Comparisons
The bromophenyl group introduces significant steric and electronic effects compared to aliphatic substituents. Its electron-withdrawing nature reduces oxadiazole ring electron density, shifting UV absorptions bathochromically relative to trifluoromethyl derivatives. Cyclopropanamine’s rigid geometry also contrasts with flexible cycloheptyl chains, affecting solubility and crystallinity.
Properties
Molecular Formula |
C12H13BrClN3O |
|---|---|
Molecular Weight |
330.61 g/mol |
IUPAC Name |
N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine;hydrochloride |
InChI |
InChI=1S/C12H12BrN3O.ClH/c13-10-4-2-1-3-9(10)12-16-15-11(17-12)7-14-8-5-6-8;/h1-4,8,14H,5-7H2;1H |
InChI Key |
LWOKNXLVTPDCAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=NN=C(O2)C3=CC=CC=C3Br.Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazide Cyclization Method
The 1,3,4-oxadiazole ring is typically synthesized by cyclizing a hydrazide with a carboxylic acid derivative. For the 2-bromophenyl-substituted variant, the reaction proceeds as follows:
Step 1 :
2-Bromobenzoic acid is converted to its hydrazide via treatment with thionyl chloride (SOCl₂) followed by hydrazine hydrate.
Step 2 :
The hydrazide reacts with chloroacetyl chloride in the presence of phosphorus oxychloride (POCl₃) to form 5-(2-bromophenyl)-1,3,4-oxadiazole-2-carbaldehyde.
Reaction Conditions :
- Solvent: Dichloromethane (DCM)
- Temperature: 0–5°C (Step 1); reflux (Step 2)
- Yield: 68–72%
Cyclopropanamine Synthesis and Functionalization
Cyclopropanation via Trimethylsulfoxonium Iodide
Cyclopropanamine is synthesized by reacting allylamine derivatives with trimethylsulfoxonium iodide under basic conditions:
Reaction Scheme :
$$
\text{CH}2=\text{CH}-\text{CH}2-\text{NH}2 + (\text{CH}3)_3\text{S(O)I} \xrightarrow{\text{NaH, DMSO}} \text{Cyclopropanamine}
$$
Optimization Notes :
- Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) enables efficient ring closure.
- Racemic mixtures require chiral resolution using diastereomeric salt formation (e.g., with D-mandelic acid).
Coupling of Oxadiazole and Cyclopropanamine Moieties
Reductive Amination
The aldehyde group of 5-(2-bromophenyl)-1,3,4-oxadiazole-2-carbaldehyde undergoes reductive amination with cyclopropanamine:
Procedure :
- Condensation of aldehyde and amine in methanol.
- Reduction with sodium cyanoborohydride (NaBH₃CN).
- Acidic workup to isolate the hydrochloride salt.
Key Parameters :
Industrial-Scale Process Considerations
Hazard Mitigation and Cost Efficiency
- Avoiding Diazomethane : Patents highlight substituting diazomethane with safer alternatives like trimethylsulfoxonium iodide for cyclopropanation.
- Catalyst Recycling : Chiral oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata catalyst) enable enantioselective reductions but require recovery systems to reduce costs.
Table 1 : Comparison of Cyclopropanation Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Trimethylsulfoxonium iodide | NaH, DMSO | 78 | 95 |
| Diazoacetate | Pd(OAc)₂, DBU | 65 | 90 |
| Asymmetric CBS reduction | BH₃·THF, oxazaborolidine | 82 | 99 (ee) |
Crystallization and Salt Formation
The final hydrochloride salt is obtained by treating the free base with hydrogen chloride gas in anhydrous ether:
Procedure :
- Dissolve free base in tetrahydrofuran (THF).
- Bubble HCl gas until pH ≈ 1.
- Filter and recrystallize from ethanol/water.
Critical Quality Attributes :
Analytical Characterization
Spectroscopic Data :
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: The oxadiazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
N-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring and the bromophenyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- The hydrobromide analog (2-chlorophenyl with HBr) shares the same molecular formula and weight as the target compound, but the halogen (Br vs. Cl) and counterion (HCl vs. HBr) differ. This may alter solubility, crystallinity, or stability .
- The free base (without HCl) has a significantly lower molecular weight (294.15 g/mol), suggesting reduced polarity and solubility in aqueous systems compared to its hydrochloride salt .
Oxadiazole Derivatives with Varied Substituents
Other 1,3,4-oxadiazole derivatives with distinct substituents exhibit divergent properties:
Key Observations :
- Compounds like 7c (from ) incorporate bulkier substituents (e.g., thiazole and propanamide groups), resulting in higher molecular weights (375–389 g/mol) and melting points (134–178°C). These features suggest enhanced thermal stability compared to the target compound .
- The absence of a counterion in analogs like C₁₂H₁₂ClN₃O reduces molecular weight and may limit ionic interactions in biological systems .
Counterion Variations and Their Implications
Counterions significantly influence the physicochemical behavior of oxadiazole derivatives:
- Hydrochloride vs. Hydrobromide Salts : While both salts enhance solubility in polar solvents, HBr’s larger ionic radius may result in distinct crystal packing and hygroscopicity compared to HCl .
- Free Base vs. Salt Forms : The free base (C₁₂H₁₂BrN₃O) lacks ionic character, likely reducing aqueous solubility but improving lipid membrane permeability .
Biological Activity
N-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride is a compound with significant potential in biological applications. Its unique structure, featuring a cyclopropanamine moiety and an oxadiazole ring, suggests diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview.
- Chemical Formula : C₁₂H₁₃BrClN₃O
- Molecular Weight : 330.61 g/mol
- CAS Number : 1252113-63-5
- IUPAC Name : this compound
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of oxadiazoles have been evaluated for their efficacy against various cancer cell lines, including neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) cell lines. These studies typically employ the MTT assay to assess cell viability and cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | SKNMC | 15 | |
| Compound B | HT-29 | 20 | |
| N-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine HCl | TBD | TBD | This study |
The proposed mechanism of action for oxadiazole derivatives involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways related to cell survival. The presence of the bromophenyl group may enhance interactions with cellular targets, increasing the compound's potency.
Antimicrobial Activity
Preliminary studies suggest that similar compounds possess antimicrobial properties. The oxadiazole moiety has been linked to antibacterial activity against Gram-positive and Gram-negative bacteria. Future studies should explore the specific activity of this compound against various microbial strains.
Safety and Toxicology
While specific toxicity data for this compound is limited, related compounds have shown varying degrees of toxicity. Safety data sheets indicate potential hazards such as skin irritation and acute toxicity upon ingestion. It is essential to handle this compound with care in laboratory settings.
Hazard Classification
| Hazard Statement | Classification |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
